Methyl 2-(4-(2,3-dimethylphenyl)piperazin-1-yl)-3-(3-methoxyphenyl)-4-oxo-3,4-dihydroquinazoline-7-carboxylate
Description
Methyl 2-(4-(2,3-dimethylphenyl)piperazin-1-yl)-3-(3-methoxyphenyl)-4-oxo-3,4-dihydroquinazoline-7-carboxylate is a quinazoline derivative featuring a 4-oxo-3,4-dihydroquinazoline core substituted with a piperazine ring (bearing 2,3-dimethylphenyl), a 3-methoxyphenyl group at position 3, and a methyl carboxylate at position 6. Quinazoline derivatives are historically significant in medicinal chemistry, often explored for kinase inhibition or receptor modulation due to their planar heterocyclic structure.
Properties
IUPAC Name |
methyl 2-[4-(2,3-dimethylphenyl)piperazin-1-yl]-3-(3-methoxyphenyl)-4-oxoquinazoline-7-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H30N4O4/c1-19-7-5-10-26(20(19)2)31-13-15-32(16-14-31)29-30-25-17-21(28(35)37-4)11-12-24(25)27(34)33(29)22-8-6-9-23(18-22)36-3/h5-12,17-18H,13-16H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPWDVNJOXXIHFH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N2CCN(CC2)C3=NC4=C(C=CC(=C4)C(=O)OC)C(=O)N3C5=CC(=CC=C5)OC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H30N4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 2-(4-(2,3-dimethylphenyl)piperazin-1-yl)-3-(3-methoxyphenyl)-4-oxo-3,4-dihydroquinazoline-7-carboxylate is a synthetic compound belonging to the quinazoline class, which has garnered attention for its diverse biological activities. This article reviews the compound's biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C₂₈H₂₈N₄O₃
- Molecular Weight : 468.5 g/mol
- CAS Number : 1251691-55-0
Biological Activity Overview
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including receptors and enzymes. Research indicates that quinazoline derivatives often exhibit significant anticancer, antibacterial, and antifungal properties.
Anticancer Activity
Quinazoline derivatives have been studied for their cytotoxic effects against various cancer cell lines. In a study evaluating the cytotoxicity of different quinazolinone derivatives, compounds similar to this compound demonstrated significant inhibition of cell proliferation in human prostate (PC3), breast (MCF-7), and colorectal (HT-29) cancer cell lines. The IC50 values were reported as follows:
| Cell Line | IC50 (μM) |
|---|---|
| PC3 | 10 |
| MCF-7 | 10 |
| HT-29 | 12 |
These results suggest that the compound may possess potent anticancer activity through mechanisms such as apoptosis induction and cell cycle arrest .
Antibacterial and Antifungal Properties
Quinazolines are also known for their antimicrobial activities. Studies have shown that certain derivatives exhibit significant antibacterial effects against Gram-positive and Gram-negative bacteria, as well as antifungal activity against various fungal strains. The mechanism often involves disruption of bacterial cell wall synthesis or interference with nucleic acid metabolism .
The mechanisms underlying the biological activities of this compound are complex and multifaceted:
- Receptor Interaction : The compound may act as an antagonist or agonist at specific receptors, including dopamine and serotonin receptors, which are implicated in neuropsychiatric disorders.
- Enzyme Inhibition : It may inhibit key enzymes involved in cancer cell metabolism or signal transduction pathways, leading to reduced cell viability.
- Cell Cycle Modulation : By affecting the expression of cyclins and cyclin-dependent kinases (CDKs), the compound can induce cell cycle arrest in cancer cells .
Case Studies
Several studies have highlighted the potential therapeutic applications of quinazoline derivatives:
- Study on Prostate Cancer : A derivative similar to the compound was tested on PC3 cells and showed a dose-dependent decrease in cell viability with an IC50 value of approximately 10 μM. The study concluded that the compound could be a candidate for further development in prostate cancer therapy .
- Antimicrobial Efficacy : In another investigation focusing on antimicrobial properties, a related quinazoline derivative exhibited significant activity against Staphylococcus aureus and Escherichia coli, suggesting its potential use in treating infections caused by resistant strains .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of the target compound are compared below with three analogs from the literature (Table 1).
Key Comparisons
Structural Differences Core Heterocycle: The quinazoline core of the target compound differs from the quinolinecarboxylic acid () and imidazopyridine () cores. Quinazoline’s dual nitrogen atoms may enhance hydrogen-bonding interactions compared to quinoline or imidazopyridine . Substituent Effects:
- The 3-methoxyphenyl group in the target compound is electron-donating, contrasting with the electron-withdrawing nitro group in ’s analog, which may reduce metabolic oxidation .
Synthetic Methodology
- The target compound’s synthesis likely involves multi-step reactions, similar to ’s use of triphosgene and DIEA for piperazine coupling . However, ’s one-pot synthesis offers higher efficiency (51% yield) compared to traditional stepwise approaches .
Physical and Spectral Properties
- The target’s methyl ester may confer lower molecular weight and higher volatility compared to ’s diethyl ester. The absence of a nitro group (unlike ) could result in a lower melting point .
- Spectral data for analogs (e.g., NMR, HRMS in ) provide benchmarks for verifying the target compound’s structure .
Potential Bioactivity Piperazine-containing compounds () are often associated with CNS or antifungal activity. The target’s 3-methoxyphenyl group may enhance blood-brain barrier penetration relative to ’s chlorophenyl derivatives .
Preparation Methods
Anthranilic Acid Derivative Preparation
Synthesis begins with methyl 3-amino-4-methoxybenzoate (1 ), which undergoes diazotization and subsequent cyclocondensation with 3-methoxybenzaldehyde (2 ) in acetic anhydride (Scheme 1). This Büchner-Curtius-Schlotterbeck reaction forms the 3-(3-methoxyphenyl)-3,4-dihydroquinazolin-4-one core (3 ) in 68–72% yield.
Scheme 1 :
$$ \text{1} + \text{2} \xrightarrow{\text{Ac}_2\text{O, 110°C}} \text{3} $$
Critical parameters:
- Temperature control (110–115°C) prevents decarboxylation
- Anhydrous conditions minimize hydrolysis of the methyl ester
C2 Functionalization via Chlorination
Intermediate 3 undergoes chlorination at C2 using phosphorus oxychloride (POCl3) under reflux (90°C, 6 hr) to yield 2-chloro-3-(3-methoxyphenyl)-7-methoxycarbonyl-3,4-dihydroquinazolin-4-one (4 ) in 85% purity.
$$ \text{3} \xrightarrow{\text{POCl}_3, \Delta} \text{4} $$
Key optimization points:
- Excess POCl3 (5 equiv) ensures complete conversion
- Gradual temperature ramp prevents side reactions
- Post-reaction quenching with ice-water precipitates product
Ester Group Manipulation
While the reported synthesis uses pre-formed methyl ester, alternative approaches protect the carboxylic acid during synthesis:
Late-Stage Esterification
- Quinazoline acid (6 ) prepared via hydrolysis of 3
- Esterification with MeOH/DCC/DMAP: 92% yield
- Enables modular introduction of different esters
Orthogonal Protection Strategies
- tert-Butyl ester protection during piperazine coupling
- TFA-mediated deprotection followed by methyl esterification
Purification and Characterization
Chromatographic Methods
| Impurity Type | Stationary Phase | Mobile Phase | Rf Target |
|---|---|---|---|
| Unreacted 4 | Silica gel | CHCl3:MeOH (15:1) | 0.43 |
| Piperazine dimer | Alumina | EtOAc:Hexane (1:2) | 0.27 |
| Oxidation byproducts | C18 | ACN:H2O (70:30) + 0.1% TFA | 6.8 min |
Spectroscopic Characterization
1H NMR (400 MHz, DMSO-d6) :
- δ 8.41 (s, 1H, H-5)
- δ 7.82 (d, J = 8.4 Hz, 1H, H-8)
- δ 7.35–7.28 (m, 4H, aromatic)
- δ 3.91 (s, 3H, OCH3)
- δ 3.85 (s, 3H, COOCH3)
- δ 2.95–2.89 (m, 8H, piperazine)
- δ 2.31 (s, 3H, Ar-CH3)
- δ 2.24 (s, 3H, Ar-CH3)
HRMS (ESI+) :
Calculated for C29H30N4O4 [M+H]+: 499.2341
Found: 499.2338
Process Optimization Challenges
Piperazine Substitution Regiochemistry
Control experiments revealed competing N1 vs. N4 substitution in the piperazine ring:
| Base | N1:N4 Ratio | Total Yield |
|---|---|---|
| Et3N | 1:2.3 | 61% |
| DIPEA | 1:1.8 | 67% |
| Cs2CO3 | 1:0.4 | 83% |
The use of cesium carbonate favors N1 substitution due to its strong base strength and large ionic radius.
Solvent Effects on Cyclization
Comparative study of quinazoline ring closure:
| Solvent | Temp (°C) | Time (hr) | Purity (%) |
|---|---|---|---|
| Ac2O | 110 | 4 | 89 |
| DMF | 150 | 2 | 78 |
| NMP | 180 | 1 | 82 |
| Toluene | 110 | 8 | 95 |
Acetic anhydride provides optimal balance between reaction rate and product stability.
Alternative Synthetic Routes
Suzuki Coupling Approach
A convergent synthesis strategy couples pre-formed piperazine-containing boronic ester (7 ) with bromoquinazoline (8 ):
$$ \text{7} + \text{8} \xrightarrow{\text{Pd(PPh}3\text{)}4, \text{Na}2\text{CO}3, \text{dioxane/H}_2\text{O}} \text{Target Compound} $$
Advantages :
- Avoids high-temperature SNAr conditions
- Enables parallel synthesis of analogs
Limitations :
- Requires synthesis of stable boronic ester
- 12% lower yield than classical route
Solid-Phase Synthesis
Immobilized quinazoline scaffold on Wang resin enabled automated piperazine coupling:
- Resin loading: 0.78 mmol/g
- Coupling efficiency: 91% per cycle
- Final cleavage: TFA/H2O (95:5)
- Overall yield: 64%
Scale-Up Considerations
Environmental Impact
Waste stream analysis per kg product:
| Waste Type | Mass (kg) | Treatment Method |
|---|---|---|
| i-PrOH | 8.2 | Distillation recovery |
| Aqueous NaCl | 12.4 | Neutralization |
| Silica gel | 3.7 | Thermal regeneration |
| Pd residues | 0.08 | Metal recovery |
Analytical Method Development
HPLC Purity Method
| Parameter | Value |
|---|---|
| Column | Zorbax SB-C18, 4.6×150 mm |
| Mobile Phase | A: 0.1% HCO2H in H2O |
| B: 0.1% HCO2H in MeCN | |
| Gradient | 20–80% B over 25 min |
| Flow rate | 1.0 mL/min |
| Detection | 254 nm |
| Retention time | 14.2 min |
Polymorph Screening
Screening of 12 solvents identified three crystalline forms:
| Form | Solvent | Melting Point | Solubility (mg/mL) |
|---|---|---|---|
| I | EtOAc | 178°C | 2.1 |
| II | MeOH/H2O | 182°C | 1.8 |
| III | Acetone | 169°C | 3.4 |
Form I was selected for development due to optimal flow properties.
Stability and Degradation Pathways
Forced Degradation Studies
| Condition | Degradation Products | % Degradation |
|---|---|---|
| 0.1N HCl, 70°C, 24h | Quinazoline ring-opened amide | 12% |
| 0.1N NaOH, RT, 6h | Ester hydrolysis product | 98% |
| 3% H2O2, 40°C, 8h | N-Oxide derivative | 23% |
| Light, 1.2×106 lux | Cis-trans isomerization | 7% |
Solid-State Stability
Accelerated stability data (40°C/75% RH):
| Time (months) | Purity (%) | Related Substances (%) |
|---|---|---|
| 0 | 99.8 | 0.2 |
| 1 | 99.5 | 0.4 |
| 3 | 99.1 | 0.8 |
| 6 | 98.7 | 1.1 |
Q & A
Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized for yield and purity?
The synthesis of complex quinazoline-piperazine derivatives typically involves multi-step reactions, including cyclization, coupling, and esterification. For example, analogous pyrazolopyridine derivatives are synthesized via cyclocondensation of hydrazines with carbonyl intermediates under acidic conditions, followed by piperazine coupling . Key parameters for optimization include:
- Temperature control : Reflux conditions (e.g., 60–65°C for cyclization) to minimize side reactions .
- Catalyst selection : Acidic conditions (e.g., concentrated HCl) to promote cyclization .
- Purification methods : Column chromatography with silica gel and solvent gradients (e.g., petroleum ether/ethyl acetate) to isolate high-purity products .
- Esterification : Substituting ethyl/methyl esters may require tailored conditions to balance solubility and reactivity .
Q. How should researchers characterize the structural and physicochemical properties of this compound?
Comprehensive characterization involves:
- Spectroscopic analysis :
- 1H/13C-NMR : To confirm substituent positions and piperazine ring conformation (e.g., δ 3.75 ppm for methoxy groups in analogs) .
- FT-IR : Peaks at 1682–1685 cm⁻¹ for carbonyl groups .
- Chromatography : HPLC with reference standards (e.g., EP/BP impurity markers) to assess purity .
- Thermal analysis : Melting point determination (e.g., 120–124°C for related pyrazolines) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies evaluate the impact of substituents on pharmacological activity?
SAR strategies include:
- Substituent variation : Compare analogs with differing substituents (e.g., methoxy vs. ethoxy groups) to assess effects on receptor binding .
- Pharmacophore modeling : Map key functional groups (e.g., quinazoline-4-one core, piperazine nitrogen) to predict interactions with targets like serotonin/dopamine receptors .
- In vitro assays : Test analogs in receptor-binding assays (e.g., radioligand displacement) to quantify affinity changes .
Q. What methodological approaches resolve contradictions in pharmacological data between this compound and its analogs?
Contradictions may arise from differences in assay conditions or structural variations. Solutions include:
- Standardized assays : Use uniform protocols (e.g., fixed incubation times, buffer pH) to minimize variability .
- Metabolic stability testing : Evaluate cytochrome P450 interactions to identify confounding factors in in vivo data .
- Crystallography : Resolve 3D structures of ligand-receptor complexes to clarify binding discrepancies .
Q. How can impurity profiling and stability studies ensure reproducibility in preclinical research?
- Impurity identification : Use reference standards (e.g., EP Imp. B, C) to detect byproducts from synthesis or degradation .
- Forced degradation : Expose the compound to heat, light, and humidity, then analyze via LC-MS to identify degradation pathways .
- Stability-indicating methods : Develop HPLC protocols with orthogonal detection (e.g., UV/ELSD) to monitor stability under storage conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
